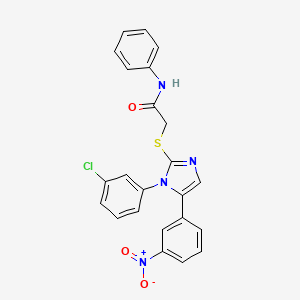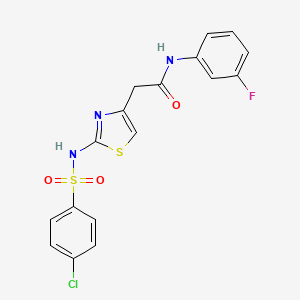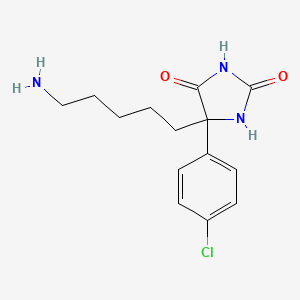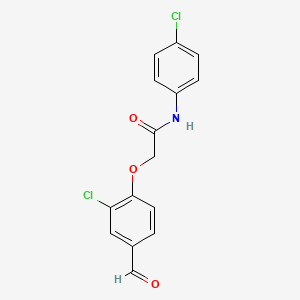
2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide (2C4FPA) is a compound belonging to the class of heterocyclic compounds. It is a derivative of acetamide and is a white, odorless, crystalline solid. It is used in the synthesis of various pharmaceuticals, dyes, and other compounds. It has a melting point of 227-230 °C and a boiling point of 315-320 °C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Properties
- A study synthesized several N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, including 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide, and evaluated their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds showed excellent results (Rashid et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- A study explored the potential of synthesized 2-(substituted phenoxy) acetamide derivatives as anticancer, anti-inflammatory, and analgesic agents. One compound in particular showed promising activities in these areas (Rani et al., 2014).
Antibacterial Agents
- Research focused on the synthesis and antibacterial evaluation of various acetamide derivatives, including this compound. These compounds exhibited moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).
Molecular Structure and Hydrogen Bond Studies
- Studies have been conducted to analyze the crystal structures and hydrogen bonding abilities of various acetamide derivatives, providing insights into their molecular interactions and potential applications (Gowda et al., 2007).
Nonlinear Optical Properties
- A study explored the nonlinear optical properties of organic crystals containing acetamide derivatives for potential use in photonic devices (Castro et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-2-4-12(5-3-11)18-15(20)9-21-14-6-1-10(8-19)7-13(14)17/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWYRRZLFANIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)

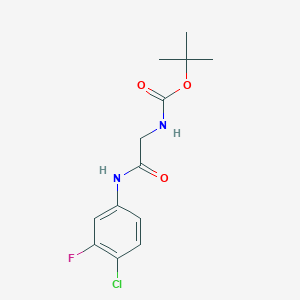

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)

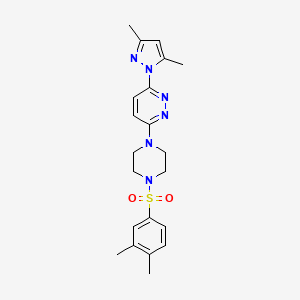
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)
